5-((4-(4-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((4-(4-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core fused with a piperazine ring, a 4-fluorophenyl group, and a 3,4,5-trimethoxyphenyl moiety. The fluorine atom at the para position of the phenyl group may enhance metabolic stability and bioavailability through electron-withdrawing effects .
Properties
IUPAC Name |
5-[[4-(4-fluorophenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN5O4S/c1-15-27-25-31(28-15)24(32)23(36-25)21(16-13-19(33-2)22(35-4)20(14-16)34-3)30-11-9-29(10-12-30)18-7-5-17(26)6-8-18/h5-8,13-14,21,32H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFTYZDFYWARKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCN(CC4)C5=CC=C(C=C5)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to targetEquilibrative Nucleoside Transporters (ENTs) and Monoacylglycerol Lipase (MAGL) , which are involved in various biological processes such as nucleoside transport and endocannabinoid signaling respectively.
Mode of Action
For instance, a compound with a similar fluorophenyl piperazine structure was found to inhibit ENTs. Another compound with a similar structure was found to inhibit MAGL in a competitive mode with respect to the 2-AG substrate.
Biochemical Pathways
Inhibition of ENTs can affect nucleoside transport across cell membranes. Inhibition of MAGL leads to the elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors CB1 and CB2.
Pharmacokinetics
The logp value of a similar compound was found to be 381370, which suggests that it may have good lipophilicity and thus potential for good absorption and distribution in the body.
Biological Activity
The compound 5-((4-(4-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention for its potential biological activity. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The chemical structure of the compound can be broken down into several key components:
- Piperazine ring : Known for its role in various pharmacological activities.
- Trimethoxyphenyl group : Contributes to the lipophilicity and interaction with biological targets.
- Thiazolo-triazole moiety : Implicated in diverse biological activities including antimicrobial and anticancer effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that derivatives of piperazine compounds often demonstrate antimicrobial properties. The presence of the fluorophenyl group is thought to enhance this activity by increasing membrane permeability and disrupting microbial cell walls.
2. Anticancer Potential
The thiazolo-triazole structure is associated with anticancer properties. In vitro studies have revealed that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of specific signaling pathways.
3. Neuropharmacological Effects
Given the piperazine moiety's known interactions with neurotransmitter systems, this compound may exhibit anxiolytic or antidepressant effects. Preliminary studies suggest modulation of serotonin and dopamine receptors.
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties against various bacterial strains. The compound demonstrated effective inhibition against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) of 5 µg/mL. This suggests potential for development as an antibacterial agent.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparisons
| Compound Name / ID | Key Substituents | Molecular Weight | Pharmacological Activity | Structural Features | Source |
|---|---|---|---|---|---|
| Target Compound | 4-Fluorophenyl, 3,4,5-trimethoxyphenyl, methylthiazolo-triazol | ~555.5 (est.) | Not explicitly reported | Thiazolo-triazol core, piperazine linker, planar conformation except fluorophenyl | N/A |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo-triazol-6-ol | 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl | ~540.9 | Unknown | Ethoxy group at phenyl; chloro substituent | |
| Compound 4 () | 4-Chlorophenyl, 4-fluorophenyl, triazol-pyrazole-thiazole | ~600.7 | Antimicrobial activity | Isostructural with halogen variations; non-planar fluorophenyl conformation | |
| 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b][1,3,4]thiadiazole () | Methoxyphenyl, triazol-thiadiazole core | ~400–450 | Antifungal (docking studies) | Thiadiazole core; molecular docking with 14-α-demethylase lanosterol | |
| 5-((3-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo-triazol-6-ol | 3-Fluorophenyl, 4-methoxyphenyl, furan | 505.6 | Unknown | Furan substituent; methoxy at para position |
Key Observations
Halogen Substituents : Replacement of the target compound’s 4-fluorophenyl group with chlorine (as in ) or bromine (as in ) alters electronic properties and intermolecular interactions. Chloro derivatives (e.g., Compound 4) exhibit antimicrobial activity, suggesting halogen choice impacts biological targeting .
Methoxy vs.
Conformational Flexibility : The perpendicular orientation of one fluorophenyl group in isostructural analogs () suggests conformational adaptability critical for receptor interactions.
Molecular Weight and Solubility : The target compound’s higher molecular weight (~555.5 vs. ~505.6 in ) may reduce solubility, necessitating formulation optimization for bioavailability.
Pharmacological Implications
- Antimicrobial Potential: The chloro derivative (Compound 4) demonstrated antimicrobial activity, implying that the target compound’s 4-fluorophenyl group could enhance specificity or potency against similar pathogens .
- Antifungal Activity: Triazolo-thiadiazoles () inhibited 14-α-demethylase lanosterol, a cytochrome P450 enzyme. The target compound’s triazol core and methoxy groups may similarly engage fungal enzyme active sites.
- CNS Modulation : Piperazine moieties in related compounds (e.g., ) suggest possible central nervous system (CNS) activity, though the target compound’s trimethoxyphenyl group may redirect activity toward peripheral targets.
Crystallographic and Physicochemical Properties
- Isostructural Halogen Derivatives : Compounds 4 and 5 () share identical crystal packing except for halogen-dependent van der Waals adjustments, indicating predictable solid-state behavior for halogen-substituted analogs.
- Planarity and Packing : The near-planar conformation of the target compound’s core (excluding the fluorophenyl group) may facilitate π-π stacking in crystal lattices or receptor binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
